methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate
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Overview
Description
Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H21N7O3 and its molecular weight is 407.434. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Compounds with the 1,2,4-triazole ring have demonstrated significant antibacterial activity. Researchers have investigated their potential as antimicrobial agents to combat drug-resistant bacteria .
- Letrozole and anastrozole, both containing a 1,2,4-triazole ring, have been approved by the FDA as first-line therapies for postmenopausal women with breast cancer. They are superior to estrogen receptor antagonists like tamoxifen .
- Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their selectivity against cancer cell lines. Some of these compounds exhibit promising activity .
Antibacterial Activity
Breast Cancer Treatment
Cancer Cell Selectivity
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole structure have been studied as potential cxcr3 antagonists . CXCR3 is a G-protein coupled receptor involved in immune response regulation, making it a potential target for immunomodulatory drugs .
Mode of Action
Compounds with a 1,2,4-triazole structure are known to form hydrogen bonds with different targets, which can lead to changes in the target’s function
Biochemical Pathways
CXCR3 is known to play a role in the migration and function of immune cells, so antagonizing this receptor could potentially affect these processes .
Result of Action
If the compound acts as a cxcr3 antagonist, it could potentially inhibit the migration and function of certain immune cells . This could have implications for the treatment of diseases where the immune response plays a key role.
properties
IUPAC Name |
methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-30-20(29)15-4-2-3-5-16(15)25-19(28)14-6-8-26(9-7-14)17-10-18(23-12-22-17)27-13-21-11-24-27/h2-5,10-14H,6-9H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRYRUZVYDRQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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